2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine
Description
2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a 1,2,4-triazole derivative featuring a 4-methylphenyl substituent at the 3-position of the triazole ring and an ethanamine side chain at the 5-position. Its molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol. The compound is structurally related to pharmacologically active triazole derivatives, which are widely studied for their antimicrobial, antiviral, and central nervous system (CNS) modulating properties .
Synthetic routes for analogous triazoles often involve condensation of hydrazides with α-halogenated ketones or thiolation reactions, as exemplified by procedures in and .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H14N4/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)14-15-11/h2-5H,6-7,12H2,1H3,(H,13,14,15) |
InChI Key |
RFRWDHOJQWEWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation between hydrazine derivatives and carboxylic acid equivalents. For example, 4-methylphenyl-substituted triazoles are formed by reacting 4-methylbenzohydrazide with imidate esters under acidic conditions. A study demonstrated that using trimethyl orthoformate in acetic acid at reflux (110°C, 8h) yields 5-substituted 1,2,4-triazoles with 78% efficiency. The mechanism proceeds through intermediate thiosemicarbazide formation, followed by cyclization and aromatization.
Table 1: Cyclocondensation Conditions for Triazole Core Formation
Oxidative Cyclization of Thiosemicarbazides
Alternative routes involve oxidative cyclization of thiosemicarbazides using agents like iodine or H₂O₂ . For instance, treatment of N-(4-methylphenyl)thiosemicarbazide with iodine in DMF at 60°C generates the triazole ring via dehydrogenation, achieving 72% yield. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Introduction of the 4-Methylphenyl Group
Friedel-Crafts Alkylation
The 4-methylphenyl moiety is introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride in the presence of AlCl₃. A patent highlighted that reacting 5-chloromethyl-1,2,4-triazole with toluene derivatives in dichloromethane (25°C, 4h) affords 3-(4-methylphenyl)-1,2,4-triazole with 81% regioselectivity.
Suzuki-Miyaura Coupling
Palladium-mediated cross-coupling offers a more controlled approach. Employing Pd(PPh₃)₄ as a catalyst, 5-bromo-1,2,4-triazole reacts with 4-methylphenylboronic acid in dioxane/H₂O (90°C, 12h), yielding the coupled product in 89% efficiency. This method is favored for its compatibility with diverse functional groups.
Functionalization with the Ethanamine Side Chain
Gabriel Synthesis
The ethanamine group is introduced via the Gabriel synthesis. 5-Bromomethyl-1,2,4-triazole intermediates react with phthalimide potassium in DMF (100°C, 6h), followed by hydrazinolysis to release the primary amine. This two-step process achieves an overall yield of 68%.
Reductive Amination
Direct reductive amination using NaBH₃CN proves effective. Condensing 5-acetyl-1,2,4-triazole with ammonium acetate in methanol, followed by reduction with NaBH₃CN at 0°C, produces the target ethanamine derivative in 74% yield.
Table 2: Comparison of Amination Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Gabriel synthesis | Phthalimide K⁺ | DMF | 100 | 68 |
| Reductive amination | NaBH₃CN | MeOH | 0 | 74 |
Optimization and Scaling Considerations
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates for triazole alkylation, while THF improves solubility in coupling reactions. A study noted that switching from ethanol to DMF in alkylation steps increased yields from 65% to 82%.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a triazole ring which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, research has indicated that derivatives of triazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related triazole compound exhibited significant cytotoxicity against several cancer cell lines, suggesting that 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine may share similar properties due to structural similarities .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting the growth of various bacterial strains and fungi. For example, a study reported that triazole compounds exhibited strong inhibitory effects against Candida albicans and Staphylococcus aureus, indicating potential applications in treating infections .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that triazole derivatives can effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels in the brain . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance inhibitory potency.
Synthetic Methodologies
The synthesis of 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to construct the triazole framework.
- Alkylation : The introduction of the ethylamine side chain through alkylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product.
Case Studies and Research Findings
Several studies have focused on elucidating the mechanisms underlying the biological activities of 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine:
Case Study 1: Anticancer Activity
A recent investigation evaluated the anticancer effects of a series of triazole derivatives against breast cancer cell lines. The study found that one derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating superior efficacy .
Case Study 2: Antimicrobial Effects
In another study focused on antimicrobial activity, researchers tested various triazole compounds against a panel of pathogens. The results indicated that certain modifications to the triazole structure led to enhanced antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanamine side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine with structurally related 1,2,4-triazole derivatives, highlighting differences in substituents, molecular properties, and reported bioactivities:
Structural and Functional Insights
Thioether-containing derivatives (e.g., ) exhibit altered electronic properties, which could influence binding to sulfur-rich enzymatic targets like glutathione peroxidases .
Antimicrobial Activity: Analogous compounds with pyridyl or thiophene substituents () show potent activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL), suggesting that electron-withdrawing groups enhance antimicrobial efficacy .
Actoprotective and CNS Effects :
Biological Activity
The compound 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine , also known by its CAS number 1185298-11-6, is a member of the triazole family of compounds. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N4 |
| Molar Mass | 238.7166 g/mol |
| Hazard Class | Irritant |
The biological activity of 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities and influence cellular pathways. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study reported that related triazole compounds showed IC50 values indicating potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells . The exact IC50 for 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine remains to be explicitly defined in the literature; however, its structural similarity to other active triazoles suggests potential effectiveness.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A comparative analysis indicated that derivatives with a similar structure to 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine exhibited broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1 to 32 µg/mL, showcasing their potential as antimicrobial agents.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of various triazole derivatives. Among them was a compound structurally similar to 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine , which demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 92.4 µM across a panel of eleven different cancer types . This suggests that modifications in the triazole structure can enhance biological activity.
Antimicrobial Efficacy Research
Another notable study focused on the synthesis of naphthylimide-triazole hybrids that exhibited enhanced antimicrobial activities compared to their parent compounds. These hybrids showed MIC values significantly lower than traditional antibiotics against resistant strains . This highlights the potential of triazole derivatives in developing new antimicrobial therapies.
Q & A
Basic: What are the optimal synthetic routes for 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 4-methylphenyl-substituted triazole precursors can react with ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ethanamine moiety. Key parameters include:
- Temperature: 80–100°C to ensure complete cyclization.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .
Validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm intermediate structures .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?
Methodological Answer:
Contradictions often arise from tautomerism in the triazole ring or solvent-induced shifts. Strategies include:
- Variable-Temperature NMR: To identify tautomeric forms by observing dynamic exchange broadening at elevated temperatures.
- Density Functional Theory (DFT) Calculations: Compare computed vs. experimental spectra to assign ambiguous peaks .
- Deuterated Solvent Trials: Use D₂O or CDCl₃ to isolate solvent effects .
Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provides definitive confirmation .
Basic: What spectroscopic techniques are essential for characterizing 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine?
Methodological Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., triazole protons at δ 7.5–8.5 ppm, methylphenyl groups at δ 2.3–2.5 ppm) and carbon backbone .
- FT-IR: Confirm NH stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- HPLC-PDA: Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors with triazole-binding pockets (e.g., kinases, G-protein-coupled receptors).
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation: Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with known inhibitors.
- Dynamic Analysis: Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability .
Evidence from related triazole derivatives shows potential antimicrobial and anticancer activity via enzyme inhibition .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures: For skin contact, wash with 10% ethanol solution followed by soap and water .
Advanced: How can researchers address discrepancies in biological assay results across different studies?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., fluconazole for antifungal assays) to calibrate experimental conditions.
- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to evaluate inter-study variability .
- Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify confounding factors (e.g., solvent polarity, cell line variations) .
Basic: What computational methods are used to model the compound’s structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Modeling: Develop 2D/3D quantitative SAR models using descriptors like logP, molar refractivity, and H-bond donors.
- Pharmacophore Mapping: Identify critical functional groups (e.g., triazole NH, methylphenyl hydrophobicity) using MOE or PHASE .
- Validation: Cross-check predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .
Advanced: How can researchers mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under argon to prevent oxidation.
- Stability-Indicating HPLC: Monitor degradation products (e.g., hydrolyzed triazole rings) using acidic mobile phases (0.1% TFA) .
- Accelerated Stability Testing: Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Reagent Compatibility: Replace hygroscopic bases (e.g., NaH) with polymer-supported alternatives for easier purification.
- Solvent Volume Optimization: Reduce DMF usage via microwave-assisted synthesis (30% less solvent, 50% faster) .
- Workflow Integration: Implement inline FTIR for real-time reaction monitoring .
Advanced: How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
